

Delphinidin 3,5-diglucoside: Application Notes for Antioxidant Capacity Assays

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Compound of Interest

Compound Name: Delphinidin 3,5-diglucoside

Cat. No.: B15588752

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Introduction

Delphinidin 3,5-diglucoside is an anthocyanin, a natural water-soluble pigment found in a variety of dark-colored fruits and flowers, including pomegranates, blueberries, and blackcurrants.[1][2] Anthocyanins are well-regarded for their antioxidant properties, which are attributed to their ability to scavenge free radicals and chelate metal ions. Delphinidin, the aglycone of **delphinidin 3,5-diglucoside**, is particularly noted for its potent antioxidant and anti-inflammatory effects.[3][4] The glycosylation pattern of anthocyanins can influence their stability, bioavailability, and antioxidant activity. This document provides detailed application notes and protocols for the assessment of the antioxidant capacity of **delphinidin 3,5-diglucoside** using common in vitro assays.

Physicochemical Properties

Property	Value	Source
Chemical Formula	C ₂₇ H ₃₁ O ₁₇ ⁺	[1][5]
Molecular Weight	627.5 g/mol	[5]
Appearance	Solid	[5]
Solubility	Water-soluble	[1]
Natural Sources	Pomegranates, Crocus sieberi	[5]

Antioxidant Capacity Data

Direct quantitative antioxidant capacity data for pure **delphinidin 3,5-diglucoside** is limited in publicly available literature. However, data for the aglycone, delphinidin, and its other glycosides provide a valuable reference for its potential activity. The antioxidant capacity of anthocyanins is influenced by the number and position of hydroxyl groups and the extent of glycosylation. Generally, a higher number of hydroxyl groups on the B-ring, as seen in delphinidin, correlates with higher antioxidant activity.^[6] Some studies suggest that glycosylation, particularly diglycosylation at the 3 and 5 positions, may slightly decrease the antioxidant activity compared to the aglycone.^[7]

The following tables summarize the antioxidant capacity of delphinidin and related compounds from various assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The activity is often expressed as the IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

Compound	IC ₅₀ / EC ₅₀ (μM)	Comments	Source
Delphinidin	3.74	^[7]	
Delphinidin 3-O-glucoside	Lower activity than delphinidin	^[7]	
Ascorbic Acid (Reference)	7.28	^[7]	

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

The ABTS assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC),

where the antioxidant activity of a compound is compared to that of Trolox, a water-soluble vitamin E analog.

Compound	Antioxidant Activity	Comments	Source
Delphinidin	Higher than petunidin	[8]	
Delphinidin 3-glucoside	Lower than cyanidin 3-glucoside	Reactivity sequence: cyanidin-3-glucoside ≈ cyanidin-3,5-diglucoside > delphinidin-3-glucoside	[7]

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxy radicals. The results are typically expressed as micromoles of Trolox Equivalents (TE) per micromole or milligram of the compound.

No direct ORAC values for **delphinidin 3,5-diglucoside** were found in the searched literature. Data for related compounds is presented for comparison.

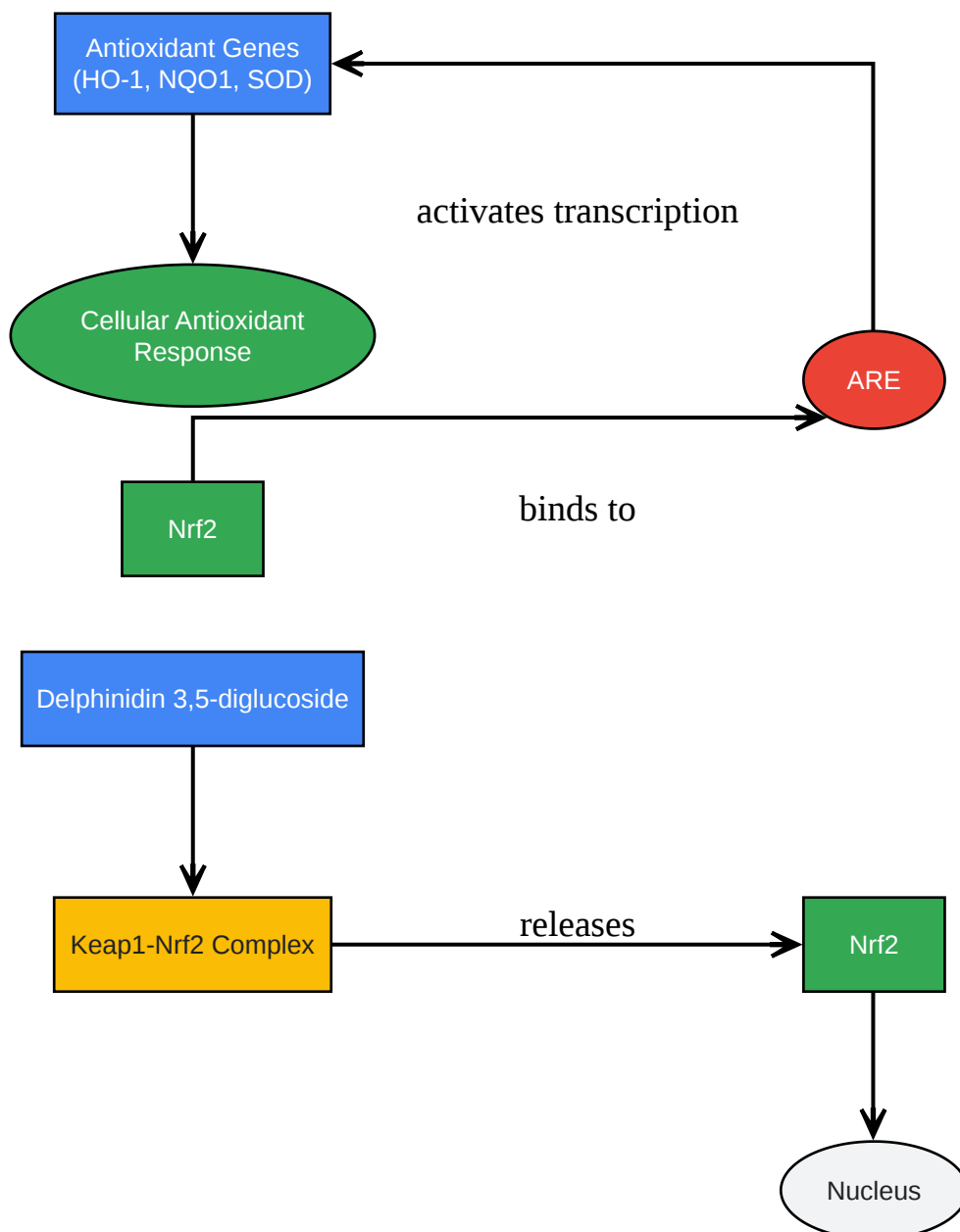
Potential Signaling Pathways

The antioxidant effects of delphinidin and its glycosides are not solely due to direct radical scavenging but also involve the modulation of cellular signaling pathways that control endogenous antioxidant defenses.

Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular defense against oxidative stress.[9][10][11] Upon activation by antioxidants like delphinidin, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and detoxification genes.[9][11] This leads to the upregulation of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and superoxide dismutase (SOD).[10] Studies on

delphinidin have shown that it can activate the Nrf2/ARE pathway, suggesting a similar mechanism for its glycosides.[9][10][11]

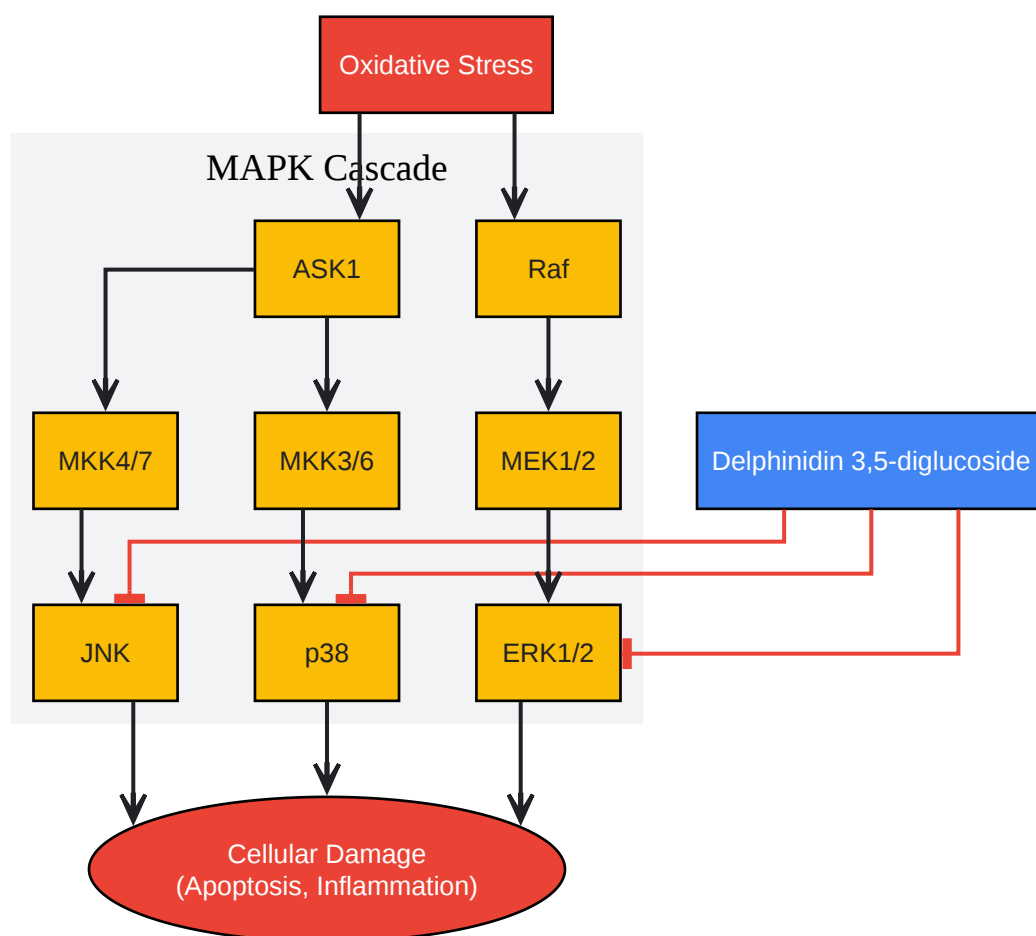


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Caption: Proposed Nrf2/ARE signaling pathway activation by **delphinidin 3,5-diglucoside**.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.[3] Oxidative stress can activate certain MAPK pathways, leading to cellular damage. Delphinidin has been shown to modulate MAPK signaling, often by inhibiting the phosphorylation of key kinases like ERK, JNK, and p38, thereby mitigating oxidative stress-induced cellular damage.[3][12] This suggests that **delphinidin 3,5-diglucoside** may also exert its antioxidant effects in part through the regulation of the MAPK pathway.[13]



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Caption: Proposed modulation of the MAPK signaling pathway by **delphinidin 3,5-diglucoside**.

Experimental Protocols

The following are generalized protocols for common antioxidant capacity assays that can be adapted for testing **delphinidin 3,5-diglucoside**. It is recommended to perform a pilot study to determine the optimal concentration range for the test compound.

DPPH Radical Scavenging Assay

Principle: This assay is based on the reduction of the stable free radical DPPH by an antioxidant. The reduction of DPPH is accompanied by a color change from purple to yellow, which can be measured spectrophotometrically at approximately 517 nm.[\[14\]](#)

Materials:

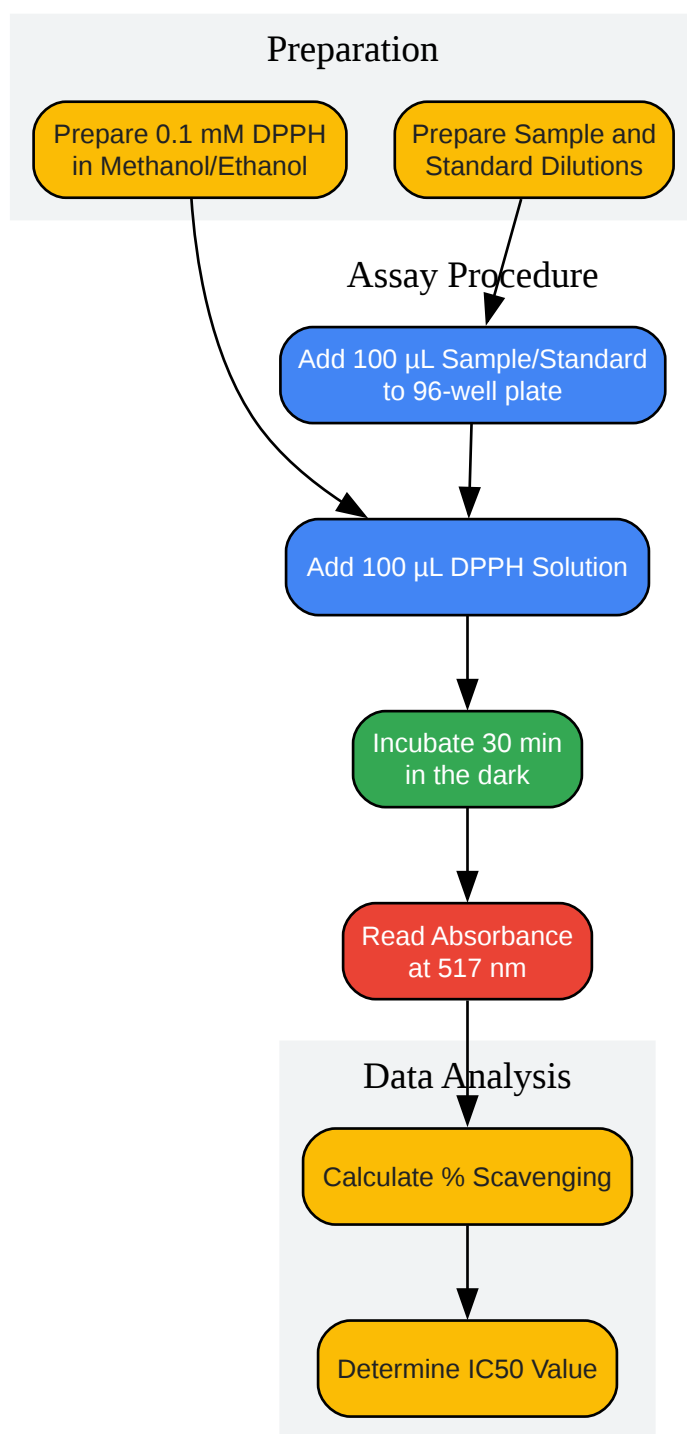
- **Delphinidin 3,5-diglucoside**
- DPPH (2,2-diphenyl-1-picrylhydrazyl)
- Methanol or Ethanol (analytical grade)
- 96-well microplate
- Microplate reader
- Ascorbic acid or Trolox (as a positive control)

Procedure:

- Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep the solution in a dark container to protect it from light.
- Preparation of Sample and Standard Solutions:
 - Prepare a stock solution of **delphinidin 3,5-diglucoside** in an appropriate solvent (e.g., methanol or a buffer).
 - Prepare a series of dilutions of the stock solution to obtain a range of concentrations for testing.
 - Prepare a series of dilutions of the positive control (ascorbic acid or Trolox).

- Assay:
 - To each well of a 96-well microplate, add 100 µL of the sample or standard solution at different concentrations.
 - Add 100 µL of the DPPH solution to each well.
 - For the blank, add 100 µL of the solvent and 100 µL of the DPPH solution.
 - For the control, add 100 µL of the sample solvent and 100 µL of methanol/ethanol.
 - Incubate the plate in the dark at room temperature for 30 minutes.
 - Measure the absorbance at 517 nm using a microplate reader.
- Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = $[(A_{\text{blank}} - A_{\text{sample}}) / A_{\text{blank}}] \times 100$ Where:
 - A_{blank} is the absorbance of the blank.
 - A_{sample} is the absorbance of the sample.

The IC₅₀ value is determined by plotting the percentage of scavenging activity against the concentration of the sample.



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Caption: Workflow for the DPPH radical scavenging assay.

ABTS Radical Cation Decolorization Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS \bullet +), which has a characteristic blue-green color. In the presence of an antioxidant, the ABTS \bullet + is reduced, leading to a decolorization that is measured spectrophotometrically at approximately 734 nm.

[\[15\]](#)

Materials:

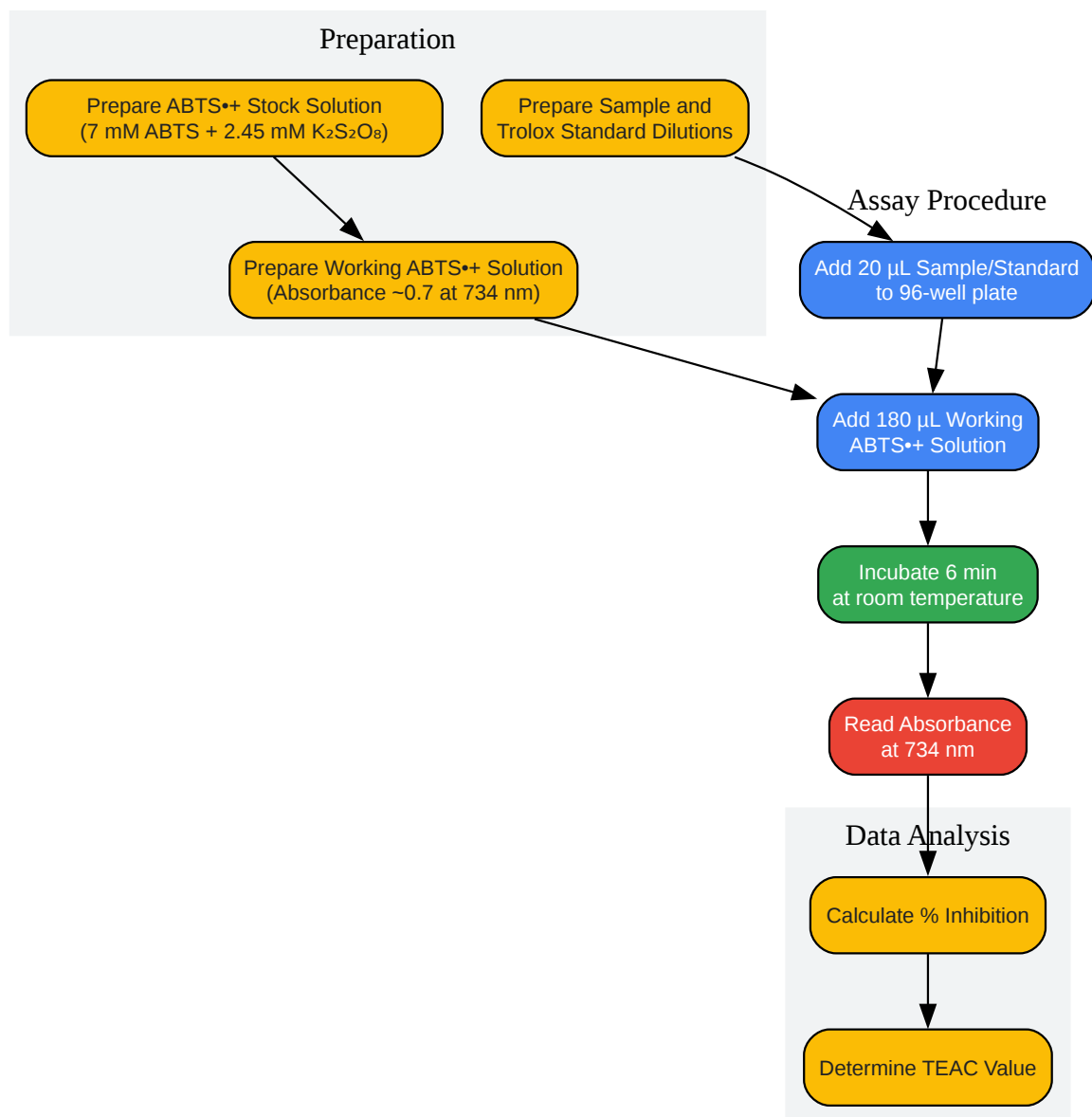
- **Delphinidin 3,5-diglucoside**
- ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
- Potassium persulfate
- Phosphate buffered saline (PBS) or ethanol
- 96-well microplate
- Microplate reader
- Trolox (as a positive control)

Procedure:

- Preparation of ABTS Radical Cation (ABTS \bullet +) Solution:
 - Prepare a 7 mM aqueous solution of ABTS.
 - Prepare a 2.45 mM aqueous solution of potassium persulfate.
 - Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This forms the ABTS \bullet + stock solution.
- Preparation of Working ABTS \bullet + Solution:
 - Dilute the ABTS \bullet + stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
- Preparation of Sample and Standard Solutions:

- Prepare a stock solution of **delphinidin 3,5-diglucoside**.
- Prepare a series of dilutions of the stock solution.
- Prepare a series of dilutions of the Trolox standard.
- Assay:
 - To each well of a 96-well microplate, add 20 µL of the sample or standard solution.
 - Add 180 µL of the working ABTS•+ solution to each well.
 - Incubate the plate at room temperature for 6 minutes.
 - Measure the absorbance at 734 nm.
- Calculation: The percentage of inhibition is calculated as: % Inhibition = $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$ Where:
 - A_control is the absorbance of the ABTS•+ solution without the sample.
 - A_sample is the absorbance of the ABTS•+ solution with the sample.

A standard curve is generated by plotting the percentage of inhibition against the concentration of Trolox. The antioxidant capacity of the sample is expressed as Trolox Equivalent Antioxidant Capacity (TEAC).



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Caption: Workflow for the ABTS radical cation decolorization assay.

Oxygen Radical Absorbance Capacity (ORAC) Assay

Principle: The ORAC assay measures the ability of an antioxidant to inhibit the decline in fluorescence of a probe (typically fluorescein) caused by peroxy radicals generated from AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by the area under the fluorescence decay curve (AUC).

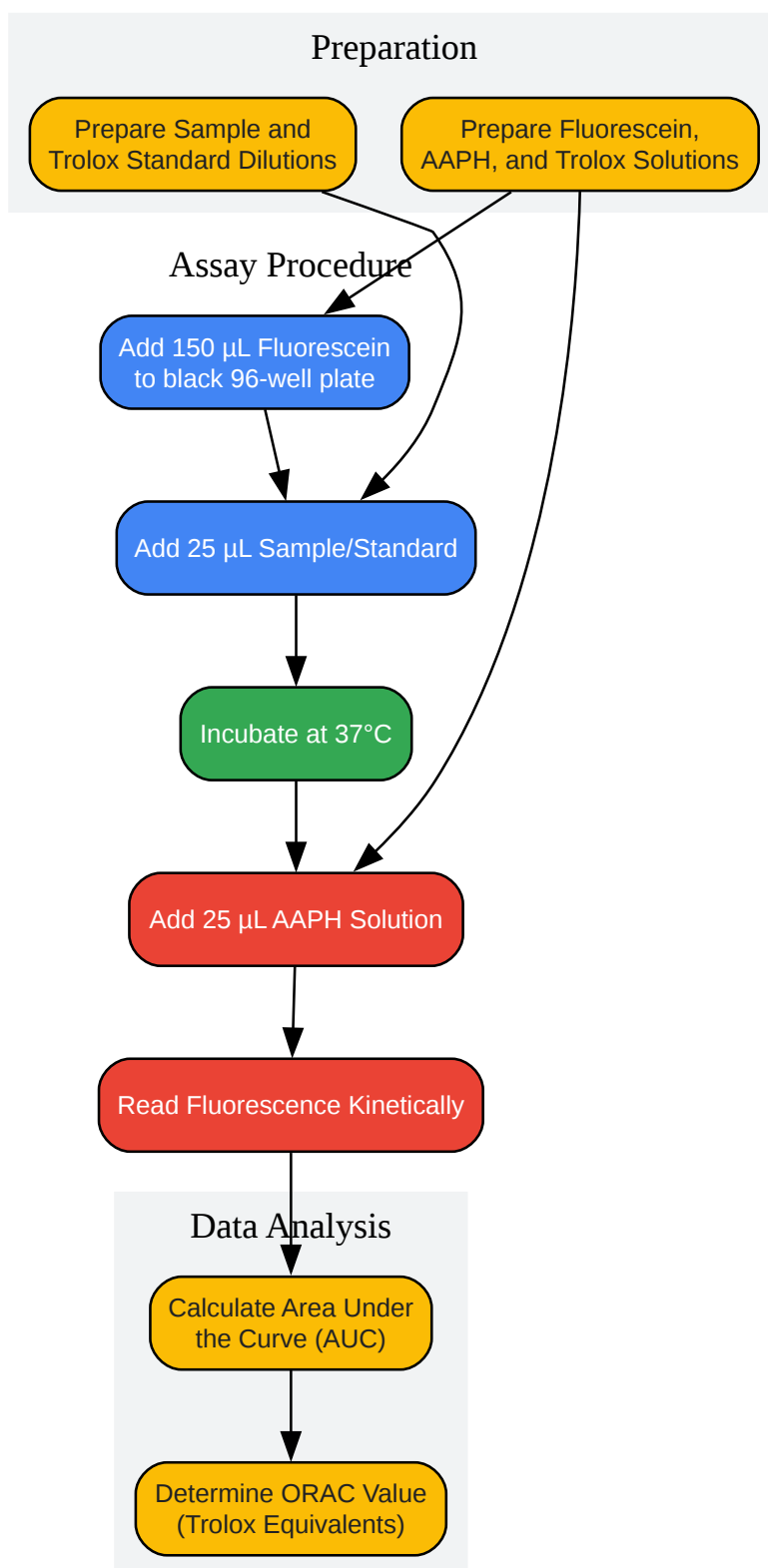
Materials:

- **Delphinidin 3,5-diglucoside**
- Fluorescein sodium salt
- AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
- Phosphate buffer (75 mM, pH 7.4)
- Black 96-well microplate
- Fluorescence microplate reader with temperature control
- Trolox (as a positive control)

Procedure:

- Preparation of Reagents:
 - Prepare a stock solution of fluorescein in phosphate buffer.
 - Prepare a fresh solution of AAPH in phosphate buffer just before use.
 - Prepare a stock solution of Trolox in phosphate buffer.
- Preparation of Sample and Standard Solutions:
 - Prepare a series of dilutions of **delphinidin 3,5-diglucoside** in phosphate buffer.
 - Prepare a series of dilutions of the Trolox standard in phosphate buffer.
- Assay:

- Set the fluorescence microplate reader to an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm, and pre-heat to 37°C.
- To each well of a black 96-well microplate, add 150 µL of the fluorescein working solution.
- Add 25 µL of the sample, standard, or blank (phosphate buffer) to the appropriate wells.
- Incubate the plate at 37°C for 10-15 minutes.
- Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
- Immediately begin recording the fluorescence every 1-2 minutes for at least 60 minutes.
- Calculation:
 - Calculate the Area Under the Curve (AUC) for each sample and standard.
 - Subtract the AUC of the blank from the AUC of the samples and standards to obtain the net AUC.
 - Create a standard curve by plotting the net AUC against the Trolox concentration.
 - The ORAC value of the sample is calculated from the standard curve and expressed as Trolox Equivalents (TE).



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Caption: Workflow for the ORAC assay.

Conclusion

Delphinidin 3,5-diglucoside is a promising natural compound with significant antioxidant potential. While direct quantitative data for this specific molecule is still emerging, the information available for its aglycone and other glycosides provides a strong foundation for its evaluation. The protocols and pathway information provided in these application notes offer a comprehensive guide for researchers to assess the antioxidant capacity of **delphinidin 3,5-diglucoside** and to explore its mechanisms of action. Further research is warranted to establish a more complete antioxidant profile for this compound.

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